molecular formula C23H26N4O5S B1665933 Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate CAS No. 919351-41-0

Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate

Cat. No. B1665933
M. Wt: 470.5 g/mol
InChI Key: NEMHKCNXXRQYRF-UHFFFAOYSA-N
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Description

“Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate” is a P2Y12 antagonist . P2Y12 antagonists are widely used as antiplatelet agents for the prevention and treatment of arterial thrombosis .


Synthesis Analysis

Based on the scaffold of a known P2Y12 antagonist AZD1283, a series of novel bicyclic pyridine derivatives were designed and synthesized . The cyclization of the ester substituent on the pyridine ring to the ortho-methyl group led to lactone analogues of AZD1283 that showed significantly enhanced metabolic stability .


Molecular Structure Analysis

The molecular structure of this compound has been studied in complex with the P2Y12 receptor . The structures reveal striking conformational changes between nucleotide and non-nucleotide ligand complexes in the extracellular regions .


Chemical Reactions Analysis

The metabolic stability of the compound was further enhanced by adding a 4-methyl substituent to the piperidinyl moiety .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 470.541 . Its formula is C23H26N4O5S .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Krauze and Duburs (1999) details the synthesis of related compounds, indicating the use of condensation techniques involving ethyl benzylidenecyanoacetate and thiocarbamoylacetamide in the presence of piperidine, which could be relevant to the synthesis of the compound (Krauze & Duburs, 1999).

  • Chemical Structure Analysis : Research by Shafi et al. (2021) demonstrates the use of NMR and IR spectral data to establish the chemical structures of similar compounds, which is crucial for understanding the properties and potential applications of ethyl 6-{4-[(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-methylpyridine-3-carboxylate (Shafi et al., 2021).

Biological and Medicinal Applications

  • Antibacterial Properties : The study by Khalid et al. (2016) discusses the synthesis of N-substituted derivatives of similar compounds and their moderate to significant antibacterial activity, suggesting potential antibacterial applications for the compound of interest (Khalid et al., 2016).

  • Anticancer Potential : A study by Rehman et al. (2018) on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, a structure similar to the compound , revealed promising anticancer properties, indicating a potential research direction for ethyl 6-{4-[(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-methylpyridine-3-carboxylate in oncology (Rehman et al., 2018).

Potential Industrial Applications

  • Dye Manufacturing : Research by Abolude et al. (2021) on the synthesis of disperse dyes involving similar chemical structures suggests that the compound could have applications in the dye manufacturing industry, particularly for polyester and nylon fabrics (Abolude et al., 2021).

Scientific Research Applications of Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of related compounds involves condensation of ethyl benzylidenecyanoacetate with thiocarbamoylacetamide, indicating a potential method for synthesizing Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate (Krauze & Duburs, 1999).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Properties : Compounds with structural similarities have demonstrated good antibacterial and antifungal activities, suggesting potential applications in these areas (Shafi et al., 2021).

  • Anticancer Potential : Derivatives of similar compounds have been evaluated as anticancer agents, indicating the possibility of Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate having applications in oncology (Rehman et al., 2018).

Potential Industrial Applications

  • Dye Manufacturing : The synthesis and application of disperse dyes derived from similar compounds on fabrics like polyester and nylon suggest potential industrial applications of the compound in textile dyeing (Abolude et al., 2021).

Safety And Hazards

The compound showed a safety profile that was superior to what was observed for clopidogrel in a rat tail-bleeding model .

Future Directions

The results support the further evaluation of this compound as a promising drug candidate .

properties

IUPAC Name

ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHKCNXXRQYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate

CAS RN

919351-41-0
Record name AZD-1283
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919351410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1283
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDT372MQ8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate
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Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate
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Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate
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Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate
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Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate
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Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate

Citations

For This Compound
3
Citations
SM Andersen, CJ Aurell, F Zetterberg… - … Process Research & …, 2013 - ACS Publications
Ethyl 6-chloro-5-cyano-2-methylnicotinate (4) was coupled with 4-piperidinecarboxylic acid (isonipecotic acid) in 81% yield to pyridine acid 10. An amide coupling between 10 and …
Number of citations: 13 pubs.acs.org
YH Ahn, JY Lee, HD Park, TH Kim, MC Park, G Choi… - Molecules, 2016 - mdpi.com
The P2Y12 receptor is critical for platelet activation and is an attractive drug target for the prevention of atherothrombotic events. Despite the proven antithrombotic efficacy of P2Y12 …
Number of citations: 17 www.mdpi.com
PN Potts - 2022 - search.proquest.com
The diversity of the known and presumed physiological roles of the members of the GPCR superfamily motivate studies to expand both pharmacological and general knowledge. …
Number of citations: 0 search.proquest.com

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